molecular formula C18H20N2O2 B2383807 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 431933-04-9

1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2383807
CAS No.: 431933-04-9
M. Wt: 296.37
InChI Key: LSVPRYVUYUWUNV-UHFFFAOYSA-N
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Description

1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Substitution with Phenoxypropyl Group: The benzimidazole core is then alkylated with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Ethanol Moiety: Finally, the ethanol group is introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of benzimidazole carboxylic acid or aldehyde derivatives.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a ligand in catalysis.

Mechanism of Action

The mechanism of action of 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol
  • 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)propane

Uniqueness

1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol moiety, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

1-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(21)18-19-16-10-5-6-11-17(16)20(18)12-7-13-22-15-8-3-2-4-9-15/h2-6,8-11,14,21H,7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVPRYVUYUWUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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